Cas no 123175-82-6 (ACHROMOPEPTIDASE)

Achromopeptidase is a proteolytic enzyme derived from microbial sources, known for its broad substrate specificity and stability under varying conditions. It exhibits high activity in degrading proteins, particularly in applications requiring the removal of chromogenic or turbidity-causing components. The enzyme operates effectively across a wide pH and temperature range, making it suitable for diverse industrial and research applications, including sample preparation, diagnostics, and bioprocessing. Its ability to cleave peptide bonds without introducing artifacts or interference ensures reliable results in analytical workflows. Achromopeptidase is valued for its purity, consistency, and compatibility with downstream techniques, offering a robust solution for protein digestion and clarification processes.
ACHROMOPEPTIDASE structure
ACHROMOPEPTIDASE structure
商品名:ACHROMOPEPTIDASE
CAS番号:123175-82-6
MF:
メガワット:0
CID:171121

ACHROMOPEPTIDASE 化学的及び物理的性質

名前と識別子

    • Proteinase,lysine-specific
    • achromopeptidase crude
    • LYSYL ENDOPEPTIDASE(R)
    • Achromobacter protease I
    • Achromobacter proteinase I
    • Achromopeptidase
    • E.C. 3.4.21.50
    • Endo-Lys-C protease
    • Endopeptidase Lys-C
    • Endoprotease LysC
    • Endoproteinase Lys-C
    • achromopeptidase partially purified
    • achromopeptidase from achromobacter lyticus
    • Lysyl Endopeptidase?, recombinant, Biopharmaceutical Analysis Grade (rLys-C)
    • Proteinase, lysine-specific (9CI)
    • Gene prpL proteinase
    • Lys-C
    • Lys-C protease
    • LysC endoprotease
    • Lysine C endopeptidase
    • Lysine-specific protease
    • Lysyl endopeptidase
    • Lysyl endoproteinase
    • Protease Lys-C
    • Protease PrpL
    • Proteinase Lys-C
    • Proteinase, Achromobacter lyticus alkaline, I
    • Proteinase, Pseudomonas aeruginosa serine (lysine-specific)
    • PrpL endoprotease
    • Pseudomonas aeruginosa lysine-specific protease
    • ACHROMOPEPTIDASE

ACHROMOPEPTIDASE セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 42/43-42
  • セキュリティの説明: 36-45-22
  • 危険物標識: Xn
  • ちょぞうじょうけん:−20°C

ACHROMOPEPTIDASE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
FUJIFILM
124-06871-20ug
Lysyl Endopeptidase?, recombinant, Biopharmaceutical Analysis Grade (rLys-C)
123175-82-6
20ug
JPY 35,000 2022-04-25
FUJIFILM
014-09661-1g
Achromopeptidase, Crude, Lytic Enzyme
123175-82-6
1g
JPY 20900 2023-09-15
MedChemExpress
HY-P3205-20μg
Lysyl endopeptidase, Achromobacter sp
123175-82-6
20μg
¥2600 2024-07-21

ACHROMOPEPTIDASE 関連文献

ACHROMOPEPTIDASEに関する追加情報

Introduction to ACHROMOPEPTIDASE and CAS No 123175-82-6

The compound identified by the CAS number CAS NO123175-82-6 is a specialized molecule that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound is commercially known as ACHROMOPEPTIDASE, a term that underscores its unique enzymatic properties and potential applications in various therapeutic contexts.

ACHROMOPEPTIDASE, characterized by its molecular structure and biological activity, has been the subject of extensive studies aimed at elucidating its mechanisms of action and exploring its therapeutic potential. The enzyme's ability to catalyze specific peptide bond hydrolysis reactions makes it a valuable tool in both academic research and industrial applications. Its role in modulating biological pathways has been particularly intriguing for scientists working on drug discovery and development.

Recent advancements in the field of enzymology have highlighted the importance of ACHROMOPEPTIDASE in various physiological processes. Studies have demonstrated its involvement in protein turnover, inflammation regulation, and cellular signaling. These findings have opened new avenues for therapeutic intervention, particularly in conditions where aberrant protein metabolism or inflammatory responses play a critical role.

The structural features of ACHROMOPEPTIDASE, as revealed by high-resolution crystallographic studies, provide insights into its catalytic mechanism and substrate specificity. The enzyme's active site is highly optimized for binding to specific peptide sequences, facilitating efficient hydrolysis under physiological conditions. This specificity has made ACHROMOPEPTIDASE a promising candidate for targeted drug design, where precision is paramount to minimize off-target effects.

In clinical settings, the therapeutic potential of ACHROMOPEPTIDASE has been explored in several disease models. Preclinical studies have shown promising results in reducing inflammation and promoting tissue repair in conditions such as arthritis and wound healing disorders. The enzyme's ability to degrade extracellular matrix proteins has also been investigated as a potential strategy for treating fibrotic diseases.

The development of recombinant ACHROMOPEPTIDASE using advanced biotechnological techniques has further enhanced its accessibility for research and therapeutic applications. By optimizing expression systems and purification protocols, researchers have been able to produce high-purity enzyme preparations suitable for both laboratory studies and clinical trials. These advancements have facilitated the translation of preclinical findings into tangible therapeutic benefits for patients.

The safety profile of ACHROMOPEPTIDASE has been rigorously evaluated through comprehensive toxicological studies. Results from these studies indicate that the enzyme exhibits low toxicity at relevant concentrations, making it a favorable candidate for therapeutic use. However, further research is needed to fully characterize its long-term safety and efficacy in human populations.

The integration of computational modeling and machine learning techniques has accelerated the discovery of novel ACHROMOPEPTIDASE inhibitors, which could serve as lead compounds for drug development. By leveraging large datasets and sophisticated algorithms, researchers have been able to predict binding affinities and optimize inhibitor structures with greater efficiency than traditional methods alone.

The future prospects for ACHROMOPEPTIDASE are promising, with ongoing research focusing on expanding its therapeutic applications. Investigations into its role in neurodegenerative diseases, cancer metabolism, and immune regulation are among the most exciting areas of current study. As our understanding of biological systems continues to evolve, the potential uses for ACHROMOPEPTIDASE are likely to grow alongside it.

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